molecular formula C12H7N3OS2 B15065302 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B15065302
M. Wt: 273.3 g/mol
InChI Key: HVUGGQCADGERCQ-UXBLZVDNSA-N
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Description

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that incorporates both quinoxaline and rhodanine-like structures, frameworks known for their diverse biological and chemical properties . This molecule is of significant interest in medicinal chemistry research. Quinoxaline derivatives have been systematically reviewed for their potential as antiviral agents, showing promise as inhibitors for a range of viruses . Furthermore, structurally similar thiazole-fused quinoxaline compounds have demonstrated potent insecticidal activity. For instance, one study reported that a related compound exhibited high mortality rates against the cotton leafworm ( Spodoptera litura ), with its mode of action linked to physiological and histological disruptions, including damage to midgut tissues and alterations in key enzyme levels such as acetylcholinesterase (AChE) . Compounds featuring the 2-thioxothiazolidin-4-one (rhodanine) moiety are also investigated for their chelating abilities. Research on analogous structures has shown they can act as effective ligands for heavy metal ions, making them useful in developing sensors for environmental analysis . This product is intended for research purposes in these areas. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H7N3OS2

Molecular Weight

273.3 g/mol

IUPAC Name

(5E)-5-(quinoxalin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H7N3OS2/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+

InChI Key

HVUGGQCADGERCQ-UXBLZVDNSA-N

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=S)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base catalyst in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thioxo Group

The thioxo (C=S) group at position 2 is highly reactive toward nucleophiles. Key transformations include:

Reaction TypeReagent/ConditionsProductOutcomeSource
HydrolysisNaOH (aq), reflux2-Oxo-thiazolidin-4-oneConverts C=S to C=O
Thioamide FormationPrimary amines (e.g., methylamine)2-(Alkylamino)thiazolidin-4-oneNucleophilic substitution at S

For example, alkaline hydrolysis cleaves the thioxo group, yielding a carbonyl derivative. This reactivity is critical for modifying the compound’s electronic properties in drug design.

Electrophilic Substitution on the Quinoxaline Moiety

The quinoxaline ring undergoes electrophilic substitution, predominantly at the 5- and 8-positions due to electron-withdrawing pyrazine nitrogen atoms:

ReactionReagentConditionsProductRegioselectivitySource
NitrationHNO₃/H₂SO₄0–5°C, 2h5-Nitroquinoxaline derivativeMeta-directing effect
HalogenationCl₂/FeCl₃RT, 4h5-Chloroquinoxaline derivativeEnhanced by N atoms

These reactions enable functionalization for tuning bioactivity, as seen in related quinoxaline-based antimicrobial agents .

Cycloaddition Reactions

The exocyclic methylene double bond participates in [4+2] Diels-Alder reactions:

DienophileConditionsProductApplicationSource
Maleic anhydrideToluene, 110°C, 12hFused tetracyclic adductSynthesis of polyheterocycles

This reactivity is leveraged to construct complex architectures for anticancer drug candidates .

Oxidation and Redox Reactions

The thiazolidinone core undergoes oxidation under aerobic conditions:

Oxidizing AgentConditionsProductMechanistic InsightSource
O₂ (1 atm)HOAc/EtOH, 130°C, 24hSulfoxide derivativesRadical-mediated S-oxidation

Oxidative coupling with pyrazolones under similar conditions yields hybrid scaffolds , highlighting its utility in cross-coupling methodologies.

Condensation Reactions

The methylene bridge facilitates Schiff base formation:

Aldehyde PartnerConditionsProductBiological RelevanceSource
4-NitrobenzaldehydeGlacial HOAc, refluxImine-linked quinoxaline-thiazolidinoneEnhanced enzyme inhibition

Such derivatives exhibit improved binding to bacterial enzymes (e.g., MurB), validated via molecular docking .

Thiazolidinone Ring-Opening

Under strong bases, the thiazolidinone ring undergoes cleavage:

BaseConditionsProductPathwaySource
KOH (ethanolic)Reflux, 6hMercaptoacetic acid derivativeHydrolytic ring-opening

This reaction is pivotal for generating bioactive metabolites or intermediates .

Key Structural Insights from Analogous Compounds

Comparative studies with related structures reveal:

CompoundKey ReactionBioactivity EnhancementSource
6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-oneALK/PI3K/AKT inhibitionAnticancer activity (IC₅₀: 0.44 μM)
(Pyrazol-4-ylidene)pyridinesOxidative C(sp³) couplingAntimicrobial efficacy

Scientific Research Applications

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. One known target is phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ). The compound can modulate the activity of this enzyme, affecting downstream signaling pathways involved in various cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

Melting points and spectroscopic data vary significantly with substituents:

Compound Melting Point IR Peaks (cm⁻¹) ¹³C-NMR Shifts (δ, ppm)
5-(3,4-Dimethylbenzylidene) derivative 136°C C=O (~1700), C=S (~1200) Aromatic carbons: 110–140
5-(4-Hydroxybenzylidene) derivative 235°C C=O (~1700), C=S (~1200) Phenolic OH: ~160
5-(tert-Butylcyclohexylidene) derivative Not reported C=O (~1700), C=S (~1200) Cyclohexane carbons: 20–50

The quinoxaline derivative’s melting point is anticipated to exceed 200°C due to extended π-conjugation, akin to the 4-hydroxybenzylidene analogue (235°C) . IR and NMR spectra would confirm the quinoxaline’s aromatic C-H/N-H stretches and deshielded carbons.

Antimicrobial and Antitumor Potential

  • Antimicrobial Activity : The 5-(tert-butylcyclohexylidene) derivative showed broad-spectrum activity against Gram-positive/-negative bacteria and fungi, attributed to its lipophilic tert-butyl group enhancing membrane penetration .
  • 5-[(2,5-Dimethylpyrrol)methylidene] derivatives demonstrated potent PDF enzyme inhibition, a cancer target .

The quinoxaline moiety may enhance antitumor activity via DNA intercalation or kinase inhibition, similar to clinical quinoxaline-based drugs.

In Silico Drug-Like Properties

Computational studies on the 5-(tert-butylcyclohexylidene) derivative revealed satisfactory logP (~3.5), molecular weight (<500 Da), and bioavailability, aligning with Lipinski’s rules . The quinoxaline derivative’s larger structure (higher molecular weight, polar surface area) may reduce oral bioavailability but improve target affinity.

Biological Activity

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidin-4-one family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core modified with a quinoxaline moiety at the 5-position. This structural modification is significant as it influences the compound's biological activity. Thiazolidin-4-ones are recognized for their ability to undergo various chemical modifications, leading to enhanced pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of thiazolidin-4-one exhibit notable antimicrobial properties. A study evaluated a series of thiazolidinone compounds against various Gram-positive and Gram-negative bacteria, revealing that modifications at the 2 and 4 positions significantly enhance their antibacterial efficacy. For instance, compounds with substitutions at these positions demonstrated IC50 values ranging from 0.1 to 0.5 μM against specific bacterial strains .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. For example, Verma et al. demonstrated that certain derivatives inhibited the proliferation of MCF-7 breast cancer cells with IC50 values below 1.5 μM. These compounds induced apoptosis through the downregulation of key survival pathways, including AKT and mTOR signaling . Additionally, molecular docking studies indicated strong binding affinities to cancer-related targets, suggesting a mechanism of action that involves direct interaction with proteins involved in tumor growth and survival .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives have shown promise as anti-inflammatory agents. The inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism through which these compounds exert their effects. For instance, some derivatives were found to have IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib, indicating superior efficacy in inhibiting COX-II activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Kinase Inhibition : Research indicates that some thiazolidinone derivatives inhibit specific kinases implicated in various diseases, including cancer and microbial infections .

Case Studies

Several case studies illustrate the therapeutic potential of thiazolidin-4-one derivatives:

  • Case Study 1 : A study involving the synthesis and evaluation of quinazolinone-thiazolidinone hybrids demonstrated significant anticancer activity against both MCF-7 and A549 cell lines. The most potent compound exhibited an IC50 value of 0.9 μM against MCF-7 cells, highlighting the effectiveness of structural modifications in enhancing biological activity .
  • Case Study 2 : The synthesis of novel thiazolidinone derivatives led to compounds that showed promising results in inhibiting bacterial growth, with some exhibiting broad-spectrum antimicrobial activity against resistant strains .

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